1,3-Dicaffeoylquinic acid

説明

1, 3-Dicaffeoylquinic acid, also known as cinarine or 15-O-trans-dicaffeoylquinate, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 1, 3-Dicaffeoylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 3-dicaffeoylquinic acid is primarily located in the cytoplasm.

科学的研究の応用

Introduction to 1,3-Dicaffeoylquinic Acid

This compound is a naturally occurring compound found in various plants, particularly in the roots of Arctium lappa (burdock) and other herbal sources. It belongs to the class of caffeoylquinic acids and has garnered attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the scientific research applications of this compound, highlighting its effects on various health conditions and mechanisms of action.

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits antidepressant-like effects. In a study involving ovariectomized mice, administration of an Arctium lappa root extract containing this compound resulted in significant improvements in depression-like behaviors. The underlying mechanism appears to involve the activation of the ERK–CREB–BDNF signaling pathway and increased nitric oxide synthase levels in the hippocampus . The compound's ability to enhance neurogenesis and modulate neurotransmitter systems may contribute to its antidepressant effects.

Anticancer Properties

This compound has been identified as a potential lead compound in breast cancer treatment. Research indicates that it can inhibit the 14-3-3 tau protein, which plays a crucial role in tumorigenesis and metastasis of breast cancer cells. In vitro studies revealed that this compound effectively suppressed cell proliferation and migration in breast cancer cell lines while exhibiting minimal toxicity to normal cells . The anticancer activity is attributed to its ability to induce apoptosis through multiple signaling pathways, including Jak/PI3K/Akt and Raf/ERK pathways.

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound contribute significantly to its therapeutic potential. It has been shown to scavenge free radicals and reduce oxidative stress markers in various models . Additionally, its anti-inflammatory effects are linked to the modulation of pro-inflammatory cytokines and inhibition of NF-κB activation, which may benefit conditions characterized by chronic inflammation.

Analytical Methods for Detection

The determination of this compound in biological samples has been achieved using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection and quantification in complex matrices like plasma . The validated assay demonstrated high recovery rates and stability during storage and processing.

Case Study 1: Antidepressant Mechanism Exploration

In a controlled study involving ovariectomized mice treated with an extract rich in this compound, researchers observed significant behavioral changes indicative of reduced depression-like symptoms. The study highlighted the activation of specific neurobiological pathways that underpin these effects, providing insights into potential therapeutic mechanisms for mood disorders .

Case Study 2: Breast Cancer Inhibition

A comprehensive investigation into the anticancer properties of this compound focused on its interaction with the 14-3-3 tau protein. The study utilized molecular docking simulations alongside experimental assays to confirm that this compound effectively binds to the target protein, inhibiting cancer cell proliferation while promoting apoptosis through well-characterized signaling pathways .

特性

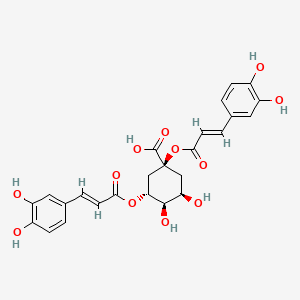

IUPAC Name |

(1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19870-46-3 | |

| Record name | 1,3-Dicaffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。